Product packaging for 2-Chloro-6-phenylpyrimidin-4(3H)-one(Cat. No.:CAS No. 86984-20-5)

2-Chloro-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2980358
CAS No.: 86984-20-5
M. Wt: 206.63
InChI Key: KZICQWCTHPUYDT-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyrimidin-4(3H)-one is a versatile chlorinated pyrimidine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive chlorine atom at the 2-position of the pyrimidine ring, making it a key precursor for nucleophilic substitution reactions to generate diverse libraries of substituted pyrimidines for biological screening . Pyrimidine scaffolds of this type are of significant interest in pharmaceutical development, particularly as building blocks for heteroaryl-fused pyrimidin-5-amine derivatives, which have been investigated as potent receptor antagonists for the treatment of various disorders . The structural motif of a 6-phenylpyrimidin-4-one is a privileged structure in drug design, with closely related analogues, such as 2-amino-6-phenylpyrimidin-4(3H)-one, being well-characterized and commercially available . Researchers utilize this chlorinated compound extensively in the synthesis of more complex molecules, including tetrazolo[1,5-a]pyrimidine derivatives, which can be accessed via further functionalization and cyclization reactions . Its molecular formula is C10H7ClN2O with a molecular weight of 206.63 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B2980358 2-Chloro-6-phenylpyrimidin-4(3H)-one CAS No. 86984-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZICQWCTHPUYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Phenylpyrimidin 4 3h One and Analogues

Established Synthetic Pathways for 2-Chloro-6-phenylpyrimidin-4(3H)-one

Traditional methods for the synthesis of this compound primarily rely on two key strategies: the direct chlorination of a pre-formed hydroxypyrimidinone core and the construction of the pyrimidinone ring through cyclocondensation reactions.

Chlorination Reactions from Hydroxypyrimidinone Precursors

The chlorination of hydroxypyrimidines is a well-established and widely utilized method for preparing chlorinated pyrimidines. nih.govresearchgate.net This transformation is most commonly achieved using phosphorus oxychloride (POCl3), often in the presence of an organic base. nih.govresearchgate.net The general procedure involves heating the corresponding hydroxy-containing substrate in an excess of POCl3. nih.govresearchgate.net

For the synthesis of this compound, the precursor would be 6-phenyl-2,4-dihydroxypyrimidine (also known as 6-phenyluracil). The hydroxyl groups on the pyrimidine (B1678525) ring are converted to chloro groups by reaction with phosphorus oxychloride. While this method is effective, it traditionally requires a large excess of POCl3, which poses environmental and safety concerns on a larger scale due to the challenges of quenching the excess reagent. researchgate.net

Recent advancements have focused on optimizing this reaction to be more efficient and environmentally friendly. Protocols have been developed for large-scale chlorination using equimolar or reduced amounts of POCl3 by heating the reactants in a sealed reactor under solvent-free or low-solvent conditions. nih.govresearchgate.netresearchgate.net These improved methods offer high yields and purity of the final chlorinated products with simpler work-up procedures. researchgate.net

Table 1: Comparison of Conventional and Optimized Chlorination Methods

FeatureConventional MethodOptimized Method
Reagent Stoichiometry Excess POCl3Equimolar or less POCl3
Solvent Often used as a solventSolvent-free or low solvent
Reaction Conditions RefluxHeating in a sealed reactor
Scale Suitable for small scaleApplicable for large scale
Work-up Involves quenching excess POCl3Simpler filtration or distillation
Environmental Impact HigherLower

Cyclocondensation and Ring-Forming Strategies to Access the Pyrimidinone Core

Cyclocondensation reactions provide a direct route to the pyrimidinone core structure. A prominent example is the Biginelli reaction, a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. rsc.orgacs.orgnih.gov To synthesize a precursor for this compound, benzaldehyde, a β-ketoester like ethyl benzoylacetate, and urea could be employed. This would form the 6-phenylpyrimidinone ring system, which can then be subjected to chlorination as described above.

Various catalysts and reaction conditions have been explored to improve the yields and efficiency of the Biginelli reaction and related cyclocondensations. rsc.orgacs.org Lewis acids and Brønsted acids are commonly used to promote the reaction. rsc.org The reaction mechanism is thought to proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration. nih.gov These ring-forming strategies are highly valued for their ability to rapidly construct complex heterocyclic scaffolds from simple starting materials. researchgate.net

Advanced and Green Chemistry Approaches in Halogenated Pyrimidinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. nih.govresearchgate.net This has led to the exploration of advanced techniques such as microwave-assisted synthesis, multicomponent reactions, and mechanochemistry for the preparation of halogenated pyrimidinones (B12756618).

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govresearchgate.net This technique has been successfully applied to the synthesis of pyrimidine and pyrimidinone derivatives. blucher.com.brsemanticscholar.org

In the context of synthesizing precursors for halogenated pyrimidinones, microwave irradiation can be used to drive the Biginelli condensation or other cyclization reactions more efficiently. nih.gov For instance, the synthesis of pyrimidinone derivatives has been achieved in a one-pot, three-component reaction under microwave irradiation, often using water as a green solvent. blucher.com.br Microwave heating has also been employed in the alkylation of pyrimidinethiones, a related class of compounds. nih.gov The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.gov

Table 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

Starting MaterialsReaction ConditionsProduct TypeAdvantages
Aldehyde, β-dicarbonyl, Urea/ThioureaMicrowave irradiation, often in a solvent like ethanol (B145695) or waterDihydropyrimidinonesRapid, higher yields, environmentally friendly
Chalcones, Guanidine nitrateMicrowave irradiation in ethanolSubstituted pyrimidinesShorter reaction times
5-Thiazolidinones, Aldehyde, ThioureaMicrowave irradiationThiazolo[5,4-d]pyrimidinesVery short reaction times (e.g., 5 minutes)

Multicomponent and One-Pot Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates portions of all the starting materials. researchgate.netijstr.org The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones. rsc.orgijstr.org These reactions are atom-economical and reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.gov

One-pot syntheses, which may involve sequential addition of reagents without isolation of intermediates, also contribute to greener chemical processes. The synthesis of various pyrimidine derivatives has been achieved through multicomponent cyclocondensation reactions. mdpi.com For example, pyrimidine derivatives can be synthesized in a one-pot reaction from an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions. growingscience.com The development of novel catalysts and reaction conditions continues to expand the scope and applicability of MCRs in the synthesis of complex heterocyclic systems. ijstr.org

Mechanochemical Synthetic Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a sustainable and solvent-free synthetic method. researchgate.netacs.org Ball milling is a common mechanochemical technique where reactants are ground together, often in the absence of a solvent. This approach has been successfully applied to the synthesis of pyrimidine derivatives. acs.org

The advantages of mechanochemical synthesis include reduced solvent waste, potential for improved reaction rates, and access to different reaction pathways compared to solution-phase chemistry. researchgate.net For example, a solvent-free ball milling technique has been used for the one-pot multicomponent synthesis of various pyrimidine derivatives using a recyclable catalyst. acs.org This method is scalable and offers ease of product isolation, making it an attractive green alternative to traditional synthetic methods. acs.org

Regioselective Synthesis Strategies for Substituted Chloropyrimidinones

The regioselective synthesis of substituted chloropyrimidinones is a critical aspect of medicinal and materials chemistry, as the precise placement of functional groups on the pyrimidine core dictates the molecule's biological activity and physical properties. The inherent reactivity differences of the various positions on the pyrimidine ring, particularly in polychlorinated precursors, allow for controlled, stepwise substitution reactions.

A common and powerful strategy for achieving regioselectivity involves the use of polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine (B138864), as a starting material. The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities towards nucleophiles, which can be exploited to introduce substituents in a specific order. Generally, the chlorine at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the C2 and then the C6 position. This hierarchy of reactivity allows for the sequential and regioselective introduction of various functional groups.

For instance, the synthesis of 2-chloro-4-(substituted)-6-(substituted) pyrimidines can be achieved by first reacting 2,4,6-trichloropyrimidine with a nucleophile under controlled conditions to favor substitution at the C4 position. Subsequently, a second, different nucleophile can be introduced to target the C2 or C6 position.

Research into the synthesis of related heterocyclic systems, such as pyrido[3,2-d]pyrimidines, further illustrates the principles of regioselective functionalization. In the case of 2,4,8-trichloropyrido[3,2-d]pyrimidines, it has been demonstrated that each chlorine atom can be displaced regioselectively. nih.gov Sequential reactions, including sulfur nucleophilic addition followed by a Liebeskind-Srogl cross-coupling, have been used to introduce an aryl group at the C4 position. nih.gov Subsequent SNAr reactions show that amination occurs with high regioselectivity at the C2 position, while the outcome of thiolation is dependent on the substituents at the C6 position, leading to varying degrees of C2 versus C8 selectivity. nih.gov The remaining chlorine can then be displaced through SNAr, Suzuki-Miyaura cross-coupling, or reduction. nih.gov

The regioselectivity of nucleophilic substitution is not only dependent on the position on the pyrimidine ring but also on the nature of the nucleophile and the reaction conditions. For example, in the synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl esters, amination of the corresponding dichloro-precursor selectively occurs at the C2 position. nih.gov However, the regioselectivity of thiol or thiolate addition can be tuned by the reaction conditions. Selective C8 addition is favored in dimethylformamide (DMF) with Hünig's base, whereas C2 addition is preferred in isopropanol. nih.gov This differential reactivity provides a strategic advantage for the selective activation of either position for subsequent metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Liebeskind-Srogl reactions. nih.gov

The following table summarizes various regioselective substitution reactions on chlorinated pyrimidine and related heterocyclic cores, highlighting the conditions that govern the site of substitution.

Starting Material Reagents and Conditions Position of Substitution Product Type
2,4,8-Trichloropyrido[3,2-d]pyrimidine1. Thiol, Base2. Arylboronic acid, Pd catalyst (Liebeskind-Srogl)C44-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine
4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidineAmineC22-Amino-4-aryl-8-chloropyrido[3,2-d]pyrimidine
4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidineThiol, C6-substituent dependentC2 and/or C82-Thio- and/or 8-thio-4-aryl-chloropyrido[3,2-d]pyrimidine
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineAmineC22,4-Diamino-8-chloropyrido[3,2-d]pyrimidine
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineThiol, DMF, Hünig's baseC84-Amino-2-chloro-8-thiopyrido[3,2-d]pyrimidine
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineThiol, iPrOHC24-Amino-8-chloro-2-thiopyrido[3,2-d]pyrimidine

In the context of synthesizing this compound and its analogues, these principles of regioselectivity are paramount. A plausible synthetic approach would involve the initial formation of a pyrimidine ring with appropriate precursors, followed by selective chlorination and subsequent functionalization. For example, starting from a phenyl-substituted precursor, one could envision a cyclization reaction to form the pyrimidinone core, followed by a regioselective chlorination at the 2-position.

Another powerful method for achieving regioselectivity is through directed metalation. The use of directing groups can activate a specific position for metal-halogen exchange or deprotonation, followed by quenching with an electrophile. While not directly reported for this compound, this strategy has been successfully applied to the 4,5-regioselective functionalization of 2-chloropyridines, highlighting its potential for complex substituted heterocycles. mdpi.com

Furthermore, cascade reactions involving chromone (B188151) derivatives and thioamides have been developed for the regioselective synthesis of substituted thiazoles, demonstrating the utility of cascade processes in achieving high regioselectivity in a single synthetic operation. rsc.org Such strategies could potentially be adapted for the construction of highly substituted pyrimidinone systems.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Phenylpyrimidin 4 3h One

Nucleophilic Substitution Reactions at Halogenated Centers

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent ring nitrogen atoms. This facilitates its displacement by a wide range of nucleophiles, providing a straightforward route to functionalized pyrimidinone derivatives.

Displacement of the Chloro-Substituent by Nitrogen- and Oxygen-Based Nucleophiles

The C2-chloro group can be readily substituted by various nitrogen and oxygen nucleophiles. Reactions with primary and secondary amines, such as anilines and aliphatic amines, typically proceed under basic conditions or with thermal activation to yield 2-amino-6-phenylpyrimidin-4(3H)-one derivatives. These reactions are fundamental in building libraries of compounds for biological screening. mdpi.com

Similarly, oxygen-based nucleophiles, including alkoxides and phenoxides, can displace the chloride to form the corresponding 2-alkoxy or 2-aryloxy ethers. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-6-phenylpyrimidin-4(3H)-one. These etherification reactions expand the chemical space accessible from the chloropyrimidine precursor. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution with N/O Nucleophiles
NucleophileProductTypical Conditions
Aniline (B41778)2-(Phenylamino)-6-phenylpyrimidin-4(3H)-oneBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat
Morpholine2-(Morpholino)-6-phenylpyrimidin-4(3H)-oneSolvent (e.g., EtOH), Reflux
Sodium Methoxide2-Methoxy-6-phenylpyrimidin-4(3H)-oneMethanol, Room Temperature or Heat
Phenol2-Phenoxy-6-phenylpyrimidin-4(3H)-oneBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux

Formation of Hydrazinyl and Other Amine Functionalized Derivatives

The reaction of 2-Chloro-6-phenylpyrimidin-4(3H)-one with hydrazine (B178648) hydrate (B1144303) is a key transformation that produces 2-hydrazinyl-6-phenylpyrimidin-4(3H)-one. nih.govqu.edu.qa This derivative is a valuable intermediate itself, as the hydrazinyl group can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate fused heterocyclic systems like triazolopyrimidines. researchgate.netnih.govresearchgate.net The formation of the hydrazinyl derivative typically occurs by heating the chloropyrimidine with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695) or 1,4-dioxane. nih.govlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of the pyrimidinone core is a suitable electrophilic partner for such transformations. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboron reagent, such as an aryl or vinyl boronic acid, to form a new C-C bond. nih.govresearchgate.net The reaction enables the synthesis of 2,6-diarylpyrimidin-4(3H)-ones, which are structures of interest in medicinal chemistry. nih.govbeilstein-journals.orgmdpi.commdpi.com A typical catalytic system involves a palladium(0) source, like Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water.

Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is employed, reacting the chloropyrimidine with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. nih.govrsc.orgsoton.ac.uk The resulting 2-alkynyl derivatives are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction provides an alternative, powerful method for forming C-N bonds by coupling the chloropyrimidine with a wide range of primary or secondary amines. wikipedia.orgsnnu.edu.cnnih.gov It often succeeds where traditional nucleophilic substitution fails, particularly with less nucleophilic amines. The catalytic system typically consists of a palladium precursor and a specialized, bulky phosphine ligand. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraAr-B(OH)₂C(sp²)-C(sp²)Pd(PPh₃)₄ / Base
SonogashiraR-C≡C-HC(sp²)-C(sp)PdCl₂(PPh₃)₂ / CuI / Amine Base
Buchwald-HartwigR₂NHC(sp²)-NPd₂(dba)₃ / Ligand (e.g., Xantphos) / Base
HeckAlkeneC(sp²)-C(sp²)Pd(OAc)₂ / Ligand / Base

Other Metal-Mediated Transformations

While palladium catalysis dominates the cross-coupling chemistry of halopyrimidines, other metals can potentially mediate transformations. However, for substrates like this compound, palladium-based methodologies are the most extensively studied and offer the broadest scope and utility.

Tautomerism and Intramolecular Isomerization Pathways

Pyrimidin-4(3H)-one derivatives can exist in equilibrium with their aromatic enol tautomers, 4-hydroxypyrimidines. frontiersin.orgmiami.edu For this compound, this represents an equilibrium between the lactam (keto) form and the lactim (enol) form, which is 2-chloro-6-phenylpyrimidin-4-ol.

In the solid state, crystallographic studies of similar pyrimidinones (B12756618) overwhelmingly show a preference for the keto (amide) tautomer, which is stabilized by intermolecular hydrogen bonding to form dimers. nih.gov In solution, the position of the equilibrium is influenced by factors such as solvent polarity and pH. mdpi.comnih.gov Spectroscopic methods, like NMR, can be used to study this equilibrium. The predominance of the keto form is crucial for its reactivity, as the enol form would have a different electronic and reactivity profile. researchgate.net There is limited information in the literature regarding specific intramolecular isomerization pathways for this compound beyond the fundamental keto-enol tautomerism.

Investigation of Azide-Tetrazole Tautomeric Equilibria in Related Azidopyrimidinone Systems

The phenomenon of azide-tetrazole tautomerism, an annular valence tautomerism, is a significant area of study in heterocyclic chemistry. This equilibrium involves the reversible intramolecular cyclization of an azido (B1232118) group onto an adjacent nitrogen atom within a heterocyclic ring, forming a fused tetrazole ring. In systems related to this compound, this transformation is particularly relevant when the chloro substituent at the C2 position is replaced by an azido group, yielding 2-azido-6-phenylpyrimidin-4(3H)-one.

Research on 2-azido-6-phenylpyrimidin-4(3H)-one has demonstrated the existence of a complex tautomeric equilibrium. researchgate.net Upon dissolution in dimethyl sulfoxide-d6 (DMSO-d6), the compound, when isolated from a weakly acidic solution, initially exists as a three-component equilibrium mixture. This consists of the open-chain azide (B81097) tautomer (A) and two fused tetrazole tautomers (T and T'). The initial ratio observed via 1H NMR spectroscopy is T ⇆ A ⇆ T′ (82:10:8). researchgate.net Over time, this equilibrium shifts to a two-component system involving only the two tetrazole forms, T ⇆ T′ (12:88). researchgate.net The presence and structures of these tautomers have been conclusively confirmed by X-ray diffraction analysis. researchgate.net

The position of the azide-tetrazole equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyrimidine ring. Studies on a range of substituted 2-azidopyrimidines have shown that the presence of phenyl substituents can accelerate these tautomeric transformations. researchgate.net This is a key consideration for the 6-phenyl substituted pyrimidinone core. In contrast to the behavior in DMSO, some azidopyrimidines, such as those bearing a trifluoromethyl group, exist exclusively in the azide form when dissolved in chloroform (B151607) (CDCl₃), highlighting the critical role of the solvent environment. researchgate.net

The general principle of this isomerization is that the formation of an additional aromatic ring in the tetrazole isomer often leads to an increase in stability compared to the open-chain azide form. rsc.org

Table 1: Tautomeric Equilibrium of 2-azido-6-phenylpyrimidin-4(3H)-one in DMSO-d6 researchgate.net

StateTautomeric Forms PresentRatio
Initial (after dissolution) Tetrazole (T) ⇆ Azide (A) ⇆ Tetrazole (T')82 : 10 : 8
Equilibrium Tetrazole (T) ⇆ Tetrazole (T')12 : 88

Recyclization and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The pyrimidine ring system, including derivatives of this compound, is known to undergo various recyclization and rearrangement reactions, with the Dimroth rearrangement being a prominent example. wikipedia.orgnih.gov The Dimroth rearrangement involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov

This rearrangement is particularly common in nitrogen-containing heterocycles like pyrimidines and can be catalyzed by acid, base, or heat. nih.govresearchgate.net For pyrimidine derivatives, the generally accepted mechanism under acidic conditions involves the protonation of a ring nitrogen atom, followed by a hydrolytic ring-opening to form an intermediate. nih.gov Subsequent rotation around a carbon-carbon single bond and ring-closure leads to the rearranged, thermodynamically more stable isomer. wikipedia.orgnih.gov

In the context of pyrimidines, 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement. The process is initiated by the addition of water, leading to a hemiaminal intermediate which then opens to an aminoaldehyde before re-closing to the rearranged product. wikipedia.org Studies on 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines have shown that the rate of the Dimroth rearrangement is influenced by the electronic properties of substituents on the phenyl ring. rsc.org Although the conjugation between the phenyl and pyrimidine rings may be limited due to a significant interplanar angle, the rearrangement rates show a qualitative correlation with the Hammett sigma constants (σρ) of the substituents. rsc.org

Table 2: Qualitative Effect of p-Substituents on Dimroth Rearrangement Rates in a Model Phenylpyrimidine System rsc.org

Substituent (p-position)Relative Rearrangement Rate
NO₂Fastest
F
Cl
Br
Me
OMe
NH₂
NMe₂Slowest

These findings suggest that derivatization of the phenyl group in this compound could similarly influence its propensity to undergo rearrangement reactions under specific conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions more difficult compared to benzene (B151609) or even pyridine. wikipedia.orgbhu.ac.in The pKa value for protonated pyrimidine is significantly lower than that of pyridine, indicating reduced basicity and a greater deactivation of the ring towards electrophiles, especially under acidic reaction conditions where protonation of the ring nitrogens occurs. wikipedia.orgbhu.ac.in

Despite this general lack of reactivity, electrophilic substitution on the pyrimidine ring is possible, particularly at the C-5 position, which is the least electron-deficient site. wikipedia.orgresearchgate.netslideshare.net The success of these reactions often depends on the presence of activating, electron-donating groups on the ring, which can restore some of the π-electron density. researchgate.net

The this compound molecule contains a pyrimidone tautomeric form. Such pyrimidone structures can act as activated systems for electrophilic attack compared to unactivated pyrimidines. bhu.ac.in For instance, the nitration of 2-pyrimidone to afford nitropyrimidone has been reported. bhu.ac.in Halogenation and nitration are among the electrophilic substitution reactions that have been observed with substituted pyrimidines. wikipedia.orgresearchgate.net

For this compound, electrophilic substitution would be predicted to occur at the C-5 position. The phenyl group at C-6 and the chloro group at C-2 would exert electronic and steric influences on the outcome of such a reaction. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided context, the general principles of pyrimidine chemistry suggest that reactions like nitration or halogenation would require forcing conditions and would yield the 5-substituted derivative. wikipedia.orgnih.gov

Table 3: General Reactivity of Pyrimidine Ring Positions

Ring PositionReactivity towards ElectrophilesReactivity towards Nucleophiles
C-2 DeactivatedActivated
C-4 DeactivatedActivated
C-5 Least Deactivated (Preferred site for Electrophilic Attack)Deactivated
C-6 DeactivatedActivated

Derivatives and Structural Modifications of 2 Chloro 6 Phenylpyrimidin 4 3h One

Functionalization of the Pyrimidine (B1678525) Ring System through Peripheral Group Modifications

The functionalization of the pyrimidinone core is primarily achieved by targeting its inherent reactive sites. The chlorine atom at the C2 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby creating diverse libraries of 2-substituted pyrimidinone derivatives.

Similarly, the nitrogen atoms within the pyrimidine ring can undergo reactions such as alkylation. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, the use of specific bases like caesium carbonate has been shown to promote regioselective O-alkylation over N-alkylation in related 4,6-diphenylpyrimidin-2(1H)-ones, demonstrating a method to achieve selectivity in functionalization. rsc.org The phenyl group at the C6 position can also be modified, typically through electrophilic aromatic substitution, to introduce various substituents that can influence the molecule's steric and electronic properties.

Impact of Substituent Variation on Molecular Architecture and Reactivity Profiles

Varying the substituents on the 2-chloro-6-phenylpyrimidin-4(3H)-one scaffold has a profound impact on its molecular structure, reactivity, and ultimately, its biological profile. The electronic nature of substituents on the C6-phenyl ring can alter the reactivity of the entire pyrimidine system. Electron-donating groups can increase the electron density of the ring system, potentially affecting its interaction with biological targets, while electron-withdrawing groups can make the scaffold more susceptible to nucleophilic attack.

In analogous pyrimidinone systems, such as 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones, the introduction of different halogen substituents on the benzyl (B1604629) group significantly influences antiviral activity. nih.gov A comparative study of 6-(2-chloro-6-fluorobenzyl) and 6-(2,6-difluorobenzyl) derivatives revealed that these substitutions, combined with variations at the C5 position, produced compounds with high, broad-spectrum inhibitory activity against HIV-1. nih.gov Furthermore, the stereochemistry of substituents can be critical; for certain derivatives, the R absolute configuration at the benzylic position was strongly correlated with higher antiviral potency, highlighting the importance of three-dimensional architecture in molecular interactions. nih.gov

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Core

The inherent reactivity of the pyrimidinone core makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. These annulation strategies often involve multi-step reactions or one-pot multicomponent reactions that build additional rings onto the pyrimidine framework, leading to a diverse range of polycyclic structures with significant pharmacological potential. rsc.orgnih.govoiccpress.com

Pyrimido[4,5-d]pyrimidines and their isomers are prominent classes of fused heterocycles synthesized from pyrimidine precursors. rsc.org A common strategy involves using 6-aminouracil (B15529) derivatives, which possess the necessary functionality for cyclization. nih.gov For example, a novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starts with 1,3-disubstituted 6-aminouracils. nih.gov A key step in this synthesis is a hydrazine-induced cyclization that forms the second pyrimidine ring. nih.gov

Another approach involves the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents to construct the pyrimido[4,5-d]pyrimidine (B13093195) framework. researchgate.net These reactions demonstrate the versatility of the pyrimidine scaffold in constructing bicyclic systems through cyclocondensation reactions. researchgate.net The synthesis of pyrimido[5,4-d]pyrimidines can also be achieved from appropriately substituted pyrimidines, often involving Dimroth rearrangement to form the final aromatic fused system. researchgate.net

The table below summarizes representative synthetic approaches for these fused systems.

Target Fused SystemStarting Pyrimidine TypeKey Reagents/ConditionsReference
Pyrimido[4,5-d]pyrimidine-triones6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAryl aldehydes, Urea (B33335), Acetic acid, Microwave irradiation rsc.org
7-Thioxo-tetrahydropyrimido[4,5-d]pyrimidinesPyrimidinone with arylazo groupN-aryl-thiourea, Sodium methoxide (B1231860) rsc.org
Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones1,3-Disubstituted 6-aminouracilsAcylation reagents, Alkylation reagents, Hydrazine (B178648) nih.gov
Pyrimido[4,5-d]pyrimidine derivatives6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileEthyl chloroacetate, Formic acid researchgate.net

Beyond fusing another pyrimidine ring, the this compound core can be used to synthesize a variety of other annulated heterocycles. The synthesis of triazolo-fused pyrimidines, such as rsc.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidines, can be achieved by reacting a pyrimidine derivative containing a hydrazine or amino-imino group with reagents like triethyl orthoformate or acetyl chloride. nih.gov For instance, the reaction of 9-amino-8-imino-benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine with various one-carbon donors leads to the formation of the fused triazole ring. nih.gov

Other important fused systems accessible from pyrimidine precursors include:

Thiazolo[5,4-d]pyrimidines : Synthesized by reacting 2-aminothiole with arylacetylchlorides to form a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediate, which is then further functionalized. unifi.it

Pyrazolo[3,4-d]pyrimidines : These purine (B94841) analogues can be synthesized from pyrazole (B372694) precursors which are then cyclized to form the fused pyrimidine ring. nih.govsemanticscholar.org

Thieno[2,3-d]pyrimidines : These can be prepared from a thieno[2,3-d]pyrimidin-4(3H)-one starting material, which itself is a fused pyrimidine system.

Pyrido[2,3-d] rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidin-5-ones : These complex systems are built by first forming a 2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one, which is then reacted with hydrazonoyl chlorides to construct the triazole ring. nih.gov

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

Modern drug discovery often employs strategies like scaffold hopping and bioisosteric replacement to identify novel compounds with improved properties. These approaches are highly applicable to the this compound framework.

Scaffold Hopping is a strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach can lead to new chemical entities with improved pharmacological profiles or intellectual property positions. nih.govnih.gov Starting from a pyrimidine-based scaffold, a scaffold hopping approach might replace the pyrimidine ring with another heterocycle, such as a quinoline (B57606) or a benzo[b]thiophene, that maintains the key pharmacophoric features. nih.gov For example, a virtual screening and scaffold hopping exercise led to the discovery of 2-(phenyl)-3H-benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-one as a potent chemotype for tankyrase inhibition, demonstrating a successful hop from a different initial scaffold to a fused pyrimidine system. nih.gov

Bioisosteric Replacement involves the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comnih.gov This technique is used to modulate potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements are conceivable:

Classical Bioisosteres : The chloro group at C2 could be replaced by other groups of similar size and electronic character, such as -SH, -OH, or -NH2. The phenyl ring is often replaced by other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

Non-Classical Bioisosteres : The entire pyrimidinone core could be replaced by a different heterocyclic system that mimics its shape and hydrogen bonding capabilities. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been shown to improve metabolic stability and reduce off-target effects. rsc.org Similarly, the phenyl group can be replaced by non-aromatic mimics like cubane (B1203433) or bicyclo[1.1.1]pentane to improve properties such as metabolic stability. dundee.ac.uk

The application of these strategies allows chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of novel derivatives with optimized properties.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Construction of Advanced Heterocyclic Architectures, including Deazaflavin Analogues

While chloropyrimidines are fundamental precursors for various fused heterocyclic systems, the direct application of 2-Chloro-6-phenylpyrimidin-4(3H)-one in the synthesis of deazaflavin analogues is not extensively documented in readily available literature. The synthesis of deazaflavins, which are analogues of flavins where the N-5 atom is replaced by a carbon, typically involves the construction of a pyrimido[4,5-b]quinoline core. Common strategies often start with different pyrimidine (B1678525) derivatives, such as 6-chlorouracil. nih.gov In these syntheses, the chloro-substituted pyrimidine is condensed with an appropriate aniline (B41778) derivative to build the fused quinoline (B57606) ring system characteristic of deazaflavins. nih.gov Although the specific use of this compound is not detailed, its structural features suggest potential applicability in similar annulation reactions to create novel, substituted deazaflavin-type structures.

Building Block for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are foundational components in medicinal chemistry and materials science. nih.govmsesupplies.com Pyrimidine derivatives, particularly those bearing a halogen, are key building blocks for constructing more elaborate heterocyclic systems through cyclization and condensation reactions. mdpi.comnih.gov

For instance, the reactivity of the C-Cl bond in this compound allows for its use in creating fused pyrimidine systems. Reactions can be envisioned where the chlorine atom is substituted by a nucleophile that contains another reactive group, which then undergoes an intramolecular cyclization to form a new ring fused to the pyrimidine core. This approach is a common strategy for synthesizing bicyclic and polycyclic heterocycles like pyrrolo[2,3-d]pyrimidines or furo[2,3-d]pyrimidinones, although specific examples starting from this compound are not prominently reported. semanticscholar.orgresearchgate.net The general utility of chloropyrimidines in this context is well-established, providing access to a wide array of medicinally relevant scaffolds. nih.gov

Table 1: Examples of Heterocyclic Systems Built from Pyrimidine Precursors

Precursor Example Resulting Heterocyclic System Reaction Type
6-Chlorouracil Deazaflavin Analogues Condensation/Cyclization
2,4,6-Trichloropyrimidine (B138864) Pyrido-dipyrimidines Nucleophilic Substitution/Cyclization

This table illustrates general synthetic pathways using related pyrimidine precursors to highlight the potential applications of this compound.

Intermediacy in the Synthesis of Polysubstituted Pyrimidine Systems

The primary role of this compound as a synthetic intermediate is in the preparation of polysubstituted pyrimidines. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of functional groups.

This reactivity allows for the synthesis of 2-substituted-6-phenylpyrimidin-4(3H)-ones by reacting the parent compound with different nucleophiles. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This method is fundamental for creating libraries of substituted pyrimidines for biological screening. A related compound, 4-chloro-6-substituted phenyl pyrimidine, serves as a key intermediate for several important enzyme inhibitors, underscoring the importance of this substitution pattern in drug discovery. nih.gov

The general reaction can be summarized as: this compound + Nu-H → 2-(Nu)-6-phenylpyrimidin-4(3H)-one + HCl (where Nu-H represents a nucleophile such as an amine, alcohol, or thiol)

This straightforward substitution provides a reliable route to modify the pyrimidine core, making this compound a valuable intermediate for accessing a diverse range of polysubstituted pyrimidine derivatives.

Table 2: Compound Names Mentioned

Compound Name
This compound
6-Chlorouracil
Pyrrolo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidinones
4-Chloro-6-substituted phenyl pyrimidine
2,4,6-Trichloropyrimidine
Pyrido-dipyrimidines

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Phenylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-6-phenylpyrimidin-4(3H)-one, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and for studying the compound's tautomerism.

The compound can exist in several tautomeric forms due to proton transfer, primarily the keto-enol and lactam-lactim equilibria. The predominant form in solution can be influenced by factors such as solvent polarity and temperature. The main tautomers are the 4(3H)-one (lactam) and the 4-hydroxypyrimidine (B43898) (lactim) forms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons provide significant structural information. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). A singlet is expected for the proton at the 5-position of the pyrimidine (B1678525) ring, usually in the range of δ 6.0-7.0 ppm. The N-H proton of the pyrimidinone ring, when in the lactam form, is expected to show a broad singlet at a downfield chemical shift (δ 10-14 ppm), the position of which is highly dependent on the solvent and concentration. rsc.org The presence of this peak is a strong indicator of the 4(3H)-one tautomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C4) in the lactam form is typically observed in the downfield region of the spectrum, around δ 160-170 ppm. The carbon atom attached to the chlorine (C2) and the phenyl-substituted carbon (C6) would also have distinct chemical shifts, generally in the range of δ 150-165 ppm. The carbons of the phenyl group will appear in the aromatic region (δ 120-140 ppm). The position of the C4 signal is particularly indicative of the tautomeric form; a shift in the higher field direction would suggest the presence of the enol (4-hydroxy) form. rsc.org

Tautomerism Studies: NMR spectroscopy is a powerful tool to study the tautomeric equilibrium in pyrimidinone derivatives. nih.gov By analyzing the spectra in different solvents (e.g., DMSO-d₆, CDCl₃) and at various temperatures, the ratio of the tautomers can be determined. For instance, the integration of the N-H proton signal in the ¹H NMR spectrum can provide a quantitative measure of the lactam form. In some cases, separate signals for both tautomers might be observed if the rate of interconversion is slow on the NMR timescale. researchgate.net For this compound, the lactam (4(3H)-one) form is generally expected to be the major tautomer in most common solvents.

AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
N(3)-H10.0 - 14.0 (broad s)-Characteristic of the lactam form; position is solvent dependent.
C(5)-H6.0 - 7.0 (s)~100 - 115Represents the proton on the pyrimidine ring.
Phenyl-H7.0 - 8.5 (m)~125 - 135Complex multiplet for the phenyl group protons.
C=O (C4)-~160 - 170Key indicator for the lactam tautomer.
C-Cl (C2)-~155 - 165Carbon atom attached to the electronegative chlorine atom.
C-Ph (C6)-~160 - 165Carbon atom of the pyrimidine ring attached to the phenyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group in the pyrimidinone ring, which confirms the presence of the lactam tautomer. nih.gov The N-H stretching vibration of the lactam is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings typically absorb in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration usually gives a band in the lower frequency region, typically between 600 and 800 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The symmetric "breathing" vibrations of the phenyl and pyrimidine rings often give rise to strong and sharp bands in the Raman spectrum, which are useful for identification. The C-Cl bond, being relatively polarizable, is also expected to show a distinct Raman signal. nih.gov

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
N-H3100 - 3300 (broad)3100 - 3300Stretching
C-H (aromatic)3000 - 31003000 - 3100Stretching
C=O1650 - 1700 (strong)1650 - 1700Stretching
C=N / C=C1400 - 16001400 - 1600Stretching
C-Cl600 - 800600 - 800Stretching

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₀H₇ClN₂O), the expected molecular weight is approximately 206.63 g/mol . In the mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be an (M+2)⁺˙ peak with an intensity of about one-third of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of small, stable molecules or radicals. nih.gov

Loss of CO: A common fragmentation for cyclic ketones and amides is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion.

Loss of Cl: The cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da).

Phenyl Group Fragmentation: The phenyl ring can undergo fragmentation, leading to characteristic ions such as the phenyl cation (m/z 77).

Retro-Diels-Alder Reaction: The pyrimidine ring might undergo a retro-Diels-Alder reaction, breaking the ring into smaller fragments.

m/z ValueProposed FragmentNotes
~206 / 208[C₁₀H₇ClN₂O]⁺˙ (M⁺˙)Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
~178 / 180[M - CO]⁺˙Loss of carbon monoxide from the pyrimidinone ring.
~171[M - Cl]⁺Loss of a chlorine radical.
~129[M - Cl - NCO]⁺Subsequent loss of isocyanate radical after chlorine loss.
~102[C₆H₅CN]⁺˙Benzonitrile radical cation from ring fragmentation.
77[C₆H₅]⁺Phenyl cation.

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD study would confirm the planar structure of the pyrimidinone ring and the relative orientation of the phenyl substituent. It would also definitively establish the tautomeric form present in the crystal lattice, which is expected to be the 4(3H)-one form. acs.org

Key structural features that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-Cl, C-C) and angles within the molecule.

Intermolecular Interactions: The analysis would reveal intermolecular interactions such as hydrogen bonding (e.g., N-H···O) between adjacent molecules, which often leads to the formation of dimers or extended networks in the solid state. nih.gov Pi-pi stacking interactions between the aromatic rings might also be observed.

Structural ParameterExpected Value/ObservationSignificance
Tautomeric Form4(3H)-one (lactam)Confirms the dominant tautomer in the solid state.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic crystal symmetry.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C=O Bond Length~1.23 ÅTypical double bond character.
C-N Bond Lengths (ring)~1.35 - 1.40 ÅIntermediate between single and double bond character.
C-Cl Bond Length~1.74 ÅStandard C-Cl bond length.
Hydrogen BondingN-H···O interactions forming dimersKey intermolecular interaction governing crystal packing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for analyzing its presence in reaction mixtures.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of pyrimidine derivatives. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical RP-HPLC method for the purity assessment of this compound would involve:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic or acetic acid to improve peak shape). A gradient elution, where the composition of the mobile phase is changed over time, may be used to achieve optimal separation of impurities.

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection is suitable for this compound due to the presence of the chromophoric phenyl and pyrimidinone rings. The detection wavelength would be set at the λ_max of the compound, likely in the range of 254-280 nm.

The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.

ParameterTypical Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column)Octadecylsilane (C18)
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer or acid modifier
Elution ModeIsocratic or Gradient
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis at λ_max (e.g., 254 nm)
Typical Retention TimeDependent on exact conditions, but typically 2-10 minutes

Computational and Theoretical Investigations of 2 Chloro 6 Phenylpyrimidin 4 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide array of properties. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G are commonly employed to achieve a balance between accuracy and computational cost for optimizing molecular geometries and calculating electronic and spectroscopic properties of pyrimidine (B1678525) derivatives. researchgate.net

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net For a closely related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, DFT calculations have been performed, and the resulting electronic parameters provide valuable insight into the probable characteristics of 2-Chloro-6-phenylpyrimidin-4(3H)-one. researchgate.net

The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net

Table 1: Calculated Electronic Properties for a 2-Chloro-phenylpyrimidine Analog

Parameter Description Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.01
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.54

Data derived from calculations on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester using the B3LYP/6-311G basis set. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another vital tool for understanding molecular reactivity. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are color-coded, typically with red indicating regions of highest electron density (most negative potential, prone to electrophilic attack) and blue indicating regions of lowest electron density (most positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map would be expected to show highly electronegative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, marking them as likely sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net Theoretical frequency calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov To improve the agreement between theoretical and experimental data, calculated harmonic frequencies are often multiplied by a scaling factor, which corrects for anharmonicity and systematic errors in the computational method. nih.gov Studies on similar heterocyclic compounds show a good correlation between scaled theoretical wavenumbers and experimental observations. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in Phenylpyrimidine-like Structures

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm-1)
C=O stretching Carbonyl ~1660-1690
C-N stretching Pyrimidine Ring ~1300-1450
C-H stretching Phenyl Ring ~3000-3100

These values are representative and based on DFT calculations for analogous heterocyclic systems. researchgate.netnih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule. researchgate.net

Chemical Softness (S = 1/η): The inverse of hardness.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Calculated Global Reactivity Descriptors for a 2-Chloro-phenylpyrimidine Analog

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -EHOMO 7.01
Electron Affinity (A) -ELUMO 1.54
Electronegativity (χ) (I+A)/2 4.275
Chemical Hardness (η) (I-A)/2 2.735
Chemical Softness (S) 1/η 0.366

Calculated using the electronic properties from Table 1. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated biological environment (e.g., in water). mdpi.com For a molecule like this compound, MD simulations can reveal its flexibility, preferred conformations, and how it interacts with solvent molecules. mdpi.com When combined with docking studies, MD simulations are crucial for assessing the stability of a ligand-protein complex, providing information on how the ligand's binding pose fluctuates within the receptor's active site over a period of nanoseconds. mdpi.comnih.gov

Molecular Docking Studies for Exploring Ligand-Receptor Binding Modes and Molecular Recognition (Focus on methodology and interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. The process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity, typically in kcal/mol. nih.gov

Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. In a study of a structurally similar pyrimidine derivative, molecular docking was used to investigate its binding to the human estrogen receptor. researchgate.net Such studies can predict the binding mode and affinity of this compound to various biological targets, guiding the design of more potent inhibitors.

Table 4: Example Molecular Docking Results for a 2-Chloro-phenylpyrimidine Analog with Human Estrogen Receptor

Parameter Result
Binding Energy -8.1 kcal/mol
Interacting Residues MET 343, LEU 525, LEU 346, LEU 384, ALA 350

| Interaction Types | Hydrophobic interactions, π-π stacking |

Data from a docking study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester. researchgate.net

Mechanistic Studies of Chemical Transformations using Advanced Computational Approaches

Advanced computational methods, especially DFT, are employed to elucidate the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. researchgate.net This allows researchers to understand reaction kinetics and thermodynamics, predict product selectivity, and rationalize experimental observations. escholarship.org

For the synthesis of pyrimidine derivatives, computational studies can model the key reaction steps, such as Knoevenagel condensation followed by Michael addition and cyclization. nih.gov A theoretical investigation into the formation of a pyrido[2,3-d]pyrimidine (B1209978) system, for example, identified the initial carbon-carbon bond formation as the rate-determining step. nih.gov Such mechanistic insights are invaluable for optimizing reaction conditions and designing novel synthetic routes to compounds like this compound. rsc.orgrsc.org

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Key Findings on 2-Chloro-6-phenylpyrimidin-4(3H)-one

This compound and its structural analogs, such as 4-chloro-6-substituted phenyl pyrimidines, are recognized as pivotal intermediates in the synthesis of various biologically active molecules. Research has established that these compounds serve as common core structures for numerous significant enzyme inhibitors. nih.gov The synthesis of the chloro-phenyl-pyrimidine scaffold can be achieved through conventional chemical methods, avoiding the need for specialized catalysts. nih.gov

Key approaches to synthesizing the core structure involve multi-step reactions. One established method begins with the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) to form a diketoester, which is then cyclized with urea (B33335). The resulting phenyl-pyrimidine-dione is subsequently chlorinated, often using phosphoryl chloride (POCl₃), to yield the target chloropyrimidine intermediate. The efficiency and outcome of these synthetic routes can be influenced by the nature of substituents on the phenyl ring. nih.gov Both traditional heating and microwave-assisted techniques have been successfully employed for these transformations. nih.gov

The primary significance of this compound lies in its utility as a versatile building block. The chlorine atom at the 2-position (or 4-position in related isomers) acts as a reactive leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the construction of more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.comresearchgate.net

Emerging Trends in Halogenated Pyrimidinone Chemistry and Research Methodologies

The field of halogenated pyrimidinone chemistry is evolving, driven by the need for more efficient, selective, and environmentally benign synthetic methods. Halogens are crucial substituents in a vast array of organic compounds, often playing a key role in chemical transformations and the formation of halogen bonds that confer specific physicochemical properties. mdpi.com

A significant trend is the adoption of modern energy sources to drive reactions. Microwave-assisted synthesis has emerged as a valuable tool for preparing pyrimidine (B1678525) derivatives, offering benefits such as enhanced reaction speeds, higher yields, and reduced environmental impact. nih.gov Similarly, the application of ultrasound irradiation (sonochemistry) is gaining importance as it can improve reaction outcomes, leading to higher yields and easier product manipulation. researchgate.net

Another emerging area is the focus on multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. researchgate.net This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. Furthermore, there is a growing interest in understanding the role of halogen bonding in the solid-state architecture and biological interactions of these molecules, which can inform the rational design of new materials and pharmaceuticals. mdpi.com

Research MethodologyDescriptionAdvantagesReference
Microwave-Assisted Synthesis Utilizes microwave energy to heat reaction mixtures rapidly and uniformly.Faster reaction times, higher yields, improved purity, reduced environmental impact. nih.govnih.gov
Sonochemistry Employs ultrasound irradiation to induce chemical reactions.Higher yields, easier product manipulation, improved energy conservation. researchgate.net
Multicomponent Reactions (MCRs) Combines three or more reactants in a single synthetic operation to form a complex product.Increased efficiency, atom economy, reduced waste, rapid generation of molecular diversity. researchgate.net
Halogen Bonding Analysis The study of non-covalent interactions involving a halogen atom as an electrophilic center.Provides insight into crystal engineering, molecular recognition, and drug-receptor interactions. mdpi.com

Future Perspectives for Innovative Synthetic Strategies and Mechanistic Elucidations

The future of pyrimidinone synthesis is geared towards developing highly versatile and modular strategies that allow for late-stage diversification of complex molecules. One novel approach is the "deconstruction–reconstruction" strategy. nih.gov This method involves transforming a pre-existing pyrimidine ring into a reactive intermediate, which can then be used in various heterocycle-forming reactions to generate diverse analogs that would be difficult to access through traditional methods. nih.gov Such strategies are invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

There is also a significant opportunity for the development of catalyst-free synthetic schemes, which simplify reaction conditions and purification processes. nih.gov The exploration of new cyclization strategies to build the pyrimidinone core and fused-ring systems remains a central theme, offering pathways to novel chemical entities. nih.gov

From a mechanistic standpoint, future research will likely focus on a deeper understanding of reaction pathways and non-covalent interactions. Detailed studies on the reversibility of reaction steps and the factors controlling regioselectivity are crucial for optimizing synthetic protocols. clockss.org Advanced techniques, such as concentration-dependent NMR experiments, are being used to elucidate the persistence and nature of hydrogen bonds in solution, which can then be correlated with solid-state crystal structures. acs.org This combined experimental and theoretical approach is essential for predicting and controlling the self-assembly and crystallization mechanisms of pyrimidinone derivatives. acs.org

Advanced Computational Modeling Applications in Pyrimidinone Research and Design

Computational modeling has become an indispensable tool in the study and design of pyrimidinone-based compounds. These in silico methods provide profound insights into molecular properties, reaction mechanisms, and biological interactions, thereby accelerating the research and development process. nih.govresearchgate.net

A primary application is in drug design, where molecular docking simulations are used to predict the binding modes of pyrimidinone derivatives with biological targets, such as protein kinases. researchgate.netrsc.org These simulations help in understanding key interactions, like hydrogen bonding with specific amino acid residues, which are critical for biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural features of pyrimidinone analogs with their biological activities, providing predictive models that guide the design of more potent compounds. nih.gov Furthermore, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding poses and conformational changes over time. rsc.org

Computational tools are also used to predict pharmacokinetic properties (ADME/Tox). emanresearch.org By calculating parameters such as solubility, permeability, and potential toxicity in the early stages of design, researchers can prioritize compounds with more favorable drug-like profiles, reducing late-stage attrition in the drug discovery pipeline. researchgate.net The use of software to perform energy minimization and geometry optimization helps in determining the most stable conformations of molecules, which is fundamental for all subsequent modeling studies. mdpi.com

Computational TechniqueApplication in Pyrimidinone ResearchKey Insights ProvidedReference
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Binding affinity, key intermolecular interactions (e.g., H-bonds), binding mode. researchgate.netrsc.org
Molecular Dynamics (MD) Simulates the time-dependent behavior of a molecular system.Stability of ligand-protein complexes, conformational flexibility, dynamic behavior. rsc.org
QSAR Correlates chemical structure with biological activity using statistical models.Predictive models for activity, identification of key structural features for potency. nih.gov
ADME/Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early assessment of drug-like properties, prioritization of lead candidates. researchgate.netemanresearch.org
Geometry Optimization Calculates the minimum energy conformation of a molecule.Stable 3D structure, bond lengths and angles, foundation for further computational analysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-6-phenylpyrimidin-4(3H)-one in laboratory settings?

  • Methodological Answer : Strict adherence to safety measures is critical. Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Perform reactions in fume hoods or gloveboxes if toxic vapors are generated (e.g., chlorinated intermediates). Use filtered pipette tips to minimize cross-contamination. Post-experiment, segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified waste management services .

Q. How can I synthesize this compound, and what intermediates are involved?

  • Methodological Answer : A common route involves cyclocondensation of substituted urea/thiourea with β-keto esters under acidic conditions. For example, react 2-chloroacetophenone with urea in ethanol/HCl to form the pyrimidinone core. Intermediate characterization (e.g., TLC, NMR) is essential to confirm purity before proceeding. Alternative routes may use microwave-assisted synthesis to reduce reaction times .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the pyrimidinone scaffold. The deshielded carbonyl carbon (C4) typically appears at ~160–165 ppm.
  • IR : Look for C=O stretching (~1680–1700 cm1^{-1}) and C-Cl bonds (~550–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]+^+ for C10_{10}H8_8ClN2_2O: 219.0324).

Advanced Research Questions

Q. How do I resolve contradictions between experimental and computational data (e.g., DFT vs. X-ray) for this compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like chlorine). Compare bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent inclusion .
  • Energy Minimization : Use Gaussian or ORCA to reoptimize the DFT model with solvent corrections (e.g., PCM for DMSO).

Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?

  • Methodological Answer :

  • Catalysis : Replace HCl with recyclable Lewis acids (e.g., FeCl3_3-supported silica).
  • Solvent Selection : Use ethanol/water mixtures instead of DMF to reduce toxicity.
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, minimizing byproducts .

Q. How can I analyze the compound’s potential as a kinase inhibitor using structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The chloro and phenyl groups may enhance hydrophobic binding.
  • Biological Assays : Test inhibitory activity against kinase panels (IC50_{50}) and correlate with substituent electronic profiles (Hammett σ values).

Q. What crystallographic challenges arise when studying polymorphs of this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in the phenyl ring.
  • Refinement : Apply TWINLAW in SHELXL for twinned crystals. Validate hydrogen bonding (e.g., N-H···O) via Hirshfeld surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.